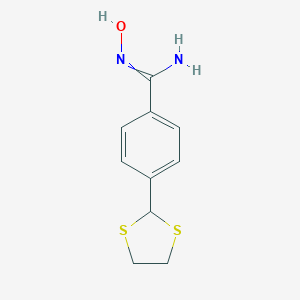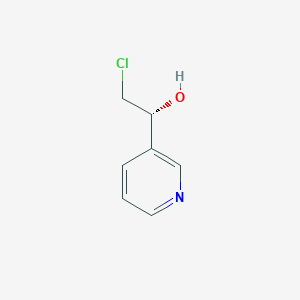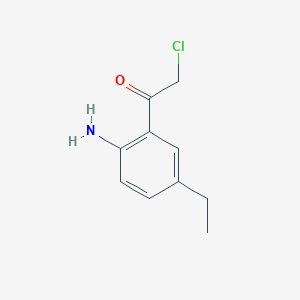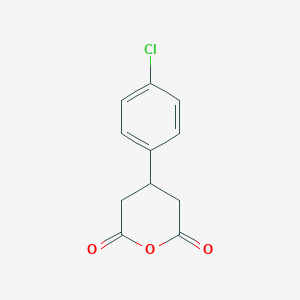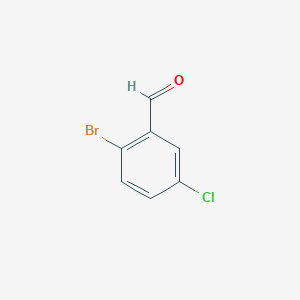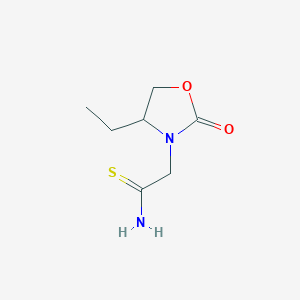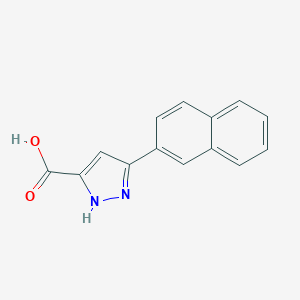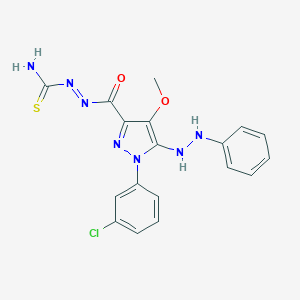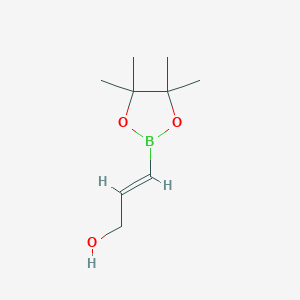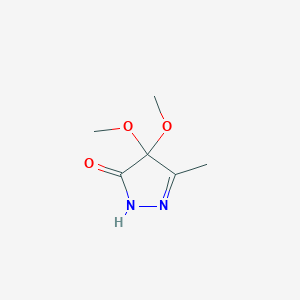
4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one, also known as DMPO, is a stable free radical scavenger that has been widely used in scientific research. DMPO has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of action of various compounds and biological processes.
Mecanismo De Acción
4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one acts as a free radical scavenger, reacting with and neutralizing ROS such as superoxide, hydroxyl radical, and peroxyl radical. 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one reacts with these radicals through the formation of stable nitroxide radicals, which can be detected and quantified using electron spin resonance (ESR) spectroscopy.
Efectos Bioquímicos Y Fisiológicos
4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects, including the ability to protect against oxidative stress and inflammation. 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one has also been shown to have neuroprotective effects, protecting against ischemic brain injury and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one is its ability to react with a variety of ROS, making it a versatile tool for investigating oxidative stress and related biological processes. However, 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one can also react with other compounds in biological systems, leading to potential interference with other experiments. Additionally, 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one can be toxic at high concentrations, limiting its use in certain experimental settings.
Direcciones Futuras
For 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one research include the investigation of its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and other conditions associated with oxidative stress. Additionally, further research is needed to better understand the mechanisms of action of 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one and its interactions with other compounds in biological systems. Finally, the development of new and improved methods for synthesizing and detecting 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one will be important for advancing its use in scientific research.
Métodos De Síntesis
4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one can be synthesized through a variety of methods, including the reaction of 4,4-dimethoxy-2-butanone with hydrazine hydrate in the presence of acetic acid. Other methods include the reaction of 4,4-dimethoxy-2-butanone with hydrazine in the presence of sodium acetate, or the reaction of 4,4-dimethoxy-2-butanone with hydrazine in the presence of potassium carbonate.
Aplicaciones Científicas De Investigación
4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one has been used in a variety of scientific research applications, including the investigation of oxidative stress and the mechanisms of action of various compounds. 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one has been shown to be a valuable tool for investigating the effects of reactive oxygen species (ROS) on biological systems, as well as the role of ROS in various diseases and conditions.
Propiedades
Número CAS |
194279-53-3 |
|---|---|
Nombre del producto |
4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one |
Fórmula molecular |
C6H10N2O3 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
4,4-dimethoxy-3-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C6H10N2O3/c1-4-6(10-2,11-3)5(9)8-7-4/h1-3H3,(H,8,9) |
Clave InChI |
BMZZTEXXJCSSBV-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)C1(OC)OC |
SMILES canónico |
CC1=NNC(=O)C1(OC)OC |
Sinónimos |
3H-Pyrazol-3-one, 2,4-dihydro-4,4-dimethoxy-5-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




